molecular formula C9H10O B147123 1-Indanol CAS No. 6351-10-6

1-Indanol

Cat. No.: B147123
CAS No.: 6351-10-6
M. Wt: 134.17 g/mol
InChI Key: YIAPLDFPUUJILH-UHFFFAOYSA-N
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Description

1-Indanol (C₉H₁₀O) is a bicyclic secondary alcohol consisting of an indane backbone with a hydroxyl group at the 1-position. Its structure combines an aromatic benzene ring fused with a five-membered aliphatic ring, conferring unique steric and electronic properties. This compound is widely utilized in asymmetric catalysis, kinetic resolutions, and as a chiral building block in organic synthesis. For instance, this compound serves as a substrate for biocatalysts like 5-hydroxymethyl-furfural oxidase (HMFO), which enantioselectively oxidizes racemic this compound to 1-indanone while enriching the remaining (R)-enantiomer . Its rigid bicyclic structure also influences chromatographic retention and catalytic interactions, distinguishing it from linear or monocyclic analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Indanol can be synthesized through various methods. One common approach involves the reduction of 1-indanone using sodium borohydride or lithium aluminum hydride. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of 1-indanone. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. The reaction is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Indanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: this compound can be oxidized to 1-indanone using oxidizing agents such as chromium trioxide or potassium permanganate. The reaction typically occurs under acidic conditions and yields 1-indanone as the major product.

Reduction: Reduction of this compound to 1-indane can be achieved using strong reducing agents like lithium aluminum hydride. This reaction proceeds under anhydrous conditions and produces 1-indane as the primary product.

Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, treatment with thionyl chloride converts this compound to 1-chloroindane.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, potassium permanganate, acidic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Thionyl chloride, pyridine.

Major Products:

    Oxidation: 1-Indanone.

    Reduction: 1-Indane.

    Substitution: 1-Chloroindane.

Scientific Research Applications

Chemical Properties and Structure

1-Indanol (CAS Number: 6351-10-6) is characterized by a phenyl ring fused with a five-membered aliphatic ring, featuring a hydroxyl group at the 1-position. Its molecular formula is C9H10OC_9H_{10}O, with a molecular weight of 134.18 g/mol. The compound exhibits chirality, which is significant for its applications in asymmetric synthesis and drug development.

Pharmaceutical Applications

This compound serves as an important precursor in the synthesis of various pharmaceuticals. Notably:

  • Rasagiline Mesylate : (S)-1-indanol is utilized as a precursor for rasagiline mesylate (TVP1012), a drug used in the treatment of Parkinson's disease. This application leverages the compound's chiral nature to enhance therapeutic efficacy .
  • HIV Protease Inhibitors : Research indicates that this compound derivatives can be transformed into intermediates for synthesizing HIV protease inhibitors, such as Crixivan. A bioconversion process involving recombinant Escherichia coli has been developed to optimize this transformation .

Catalytic Applications

The catalytic properties of this compound have been explored in various reactions:

  • Dehydrogenation Reactions : Studies have shown that this compound can undergo selective transfer dehydrogenation reactions on supported palladium catalysts, showcasing its utility in organic synthesis and catalysis .
  • Enzymatic Kinetic Resolution : The compound has been used in the kinetic resolution of racemic indanyl acetate via lipase B from Candida antarctica, demonstrating its role in biocatalysis and green chemistry .

Adsorption Studies

The adsorption behavior of this compound enantiomers has been investigated for applications in chromatography:

  • Chiral Separation : Heterogeneous adsorption studies on cellulose tribenzoate have revealed insights into the adsorption energy distribution of (R)- and (S)-1-indanol, which is critical for developing chiral stationary phases in high-performance liquid chromatography (HPLC) .

Spectroscopic Studies

High-resolution spectroscopic techniques have been employed to study the conformational dynamics of this compound:

  • Laser-Induced Fluorescence (LIF) : Rotationally resolved LIF and resonance-enhanced multiphoton ionization (REMPI) spectroscopy have provided detailed insights into the electronic states and vibrational modes of this compound, enhancing our understanding of its molecular behavior .

Case Study 1: Synthesis of Rasagiline Mesylate

A study demonstrated the production of (S)-1-indanol using Lactobacillus paracasei BD71, which was then converted to rasagiline mesylate. This biotransformation highlighted the potential of using microbial systems for producing pharmaceutical intermediates with high enantiomeric excess .

Case Study 2: Bioconversion for HIV Protease Inhibitor

Research focused on optimizing a bioconversion process using recombinant E. coli to convert indene to cis-1S,2R-indandiol, an important intermediate in synthesizing HIV protease inhibitors. This study illustrated the versatility of this compound derivatives in pharmaceutical applications .

Data Tables

Application Description References
Rasagiline Mesylate SynthesisPrecursor for Parkinson's disease treatment
HIV Protease InhibitorsIntermediate for Crixivan synthesis
Enzymatic Kinetic ResolutionResolution of racemic indanyl acetate using lipase B
Chiral SeparationAdsorption studies on cellulose tribenzoate for HPLC applications
Spectroscopic AnalysisLIF and REMPI spectroscopy studies on conformational dynamics

Mechanism of Action

1-Indanol can be compared with other similar compounds, such as 1-indanone and 1-indane:

    1-Indanone: Unlike this compound, 1-indanone contains a carbonyl group instead of a hydroxyl group. This difference significantly affects its reactivity and applications.

    1-Indane: 1-Indane lacks the hydroxyl group present in this compound, making it less reactive in certain chemical reactions.

Uniqueness: this compound’s unique combination of a chiral center and a hydroxyl group makes it particularly valuable in asymmetric synthesis and chiral recognition studies. Its rigid structure and stability further enhance its utility in various applications .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Reactivity in Reduction and Oxidation Reactions

Comparison with Isopropyl Alcohol: In Meerwein–Ponndorf–Verley (MPV) reductions catalyzed by Zr-based MOF-808, 1-Indanol demonstrated superior performance as a reducing agent compared to isopropyl alcohol. Using 12 equivalents of (S)-1-Indanol in toluene yielded 73% of cis-carveol with 90% diastereomeric excess (d.e.), whereas isopropyl alcohol under identical conditions produced significantly lower yields . The enhanced efficiency is attributed to this compound’s stronger reducing power and steric stabilization of transition states.

Oxidation by HMFO: HMFO catalyzes the oxidation of this compound to 1-indanone with 26% conversion in natural deep eutectic solvents (NADES), compared to only 7% in aqueous buffer . This contrasts with primary alcohols like benzyl alcohol, which achieve complete conversion under similar conditions (Table 1). The moderate activity toward this compound reflects steric constraints imposed by its bicyclic structure, complicating enzyme-substrate binding.

Table 1: HMFO-Catalyzed Oxidation of Selected Alcohols in NADES

Substrate Conversion (%) Time (h) Enantioselectivity (ee)
Benzyl alcohol 100 18 N/A
Cinnamyl alcohol 96 14 N/A
(±)-1-Indanol 26 24 17% (R)

Enantioselective Catalysis

Comparison with 1-Phenylethanol Derivatives: Chiral supramolecular cages exhibit higher enantioselectivity for this compound (86–99.3% ee) than for ortho-substituted 1-phenylethanol derivatives, which show negligible ee values . The rigid indane backbone of this compound aligns better with the chiral environment of the catalyst. Notably, a chiral Mn(III)–salen complex achieved 60% ee for this compound at 0.10 mol% catalyst loading, outperforming the Mn–Jacobsen catalyst, which failed under the same conditions .

Kinetic Isotope Effect (KIE): The oxidation of this compound by Mn(V) complexes exhibits a primary KIE (kH/kD = 2.7), indicating C–H bond cleavage as the rate-limiting step. This contrasts with Cr(VI)-mediated oxidations of simpler secondary alcohols, where larger KIEs are typical due to later transition states .

Chromatographic Behavior

Gas Chromatography (GC) Separation: On a tetraphenyl porphyrin (TPP) stationary phase, this compound elutes later than n-decanol due to strong interactions with the TPP column’s aromatic pockets. Conversely, HP-5MS columns (non-polar) elute n-decanol after this compound (Figure 1). Cyclic alcohols like DL-menthol also exhibit delayed retention on TPP, but this compound’s fused aromatic system amplifies this effect .

Figure 1: Elution Order of Alcohols on TPP vs. HP-5MS Columns

Compound TPP Column Order HP-5MS Column Order
n-Nonanol 6 6
DL-Menthol 7 Co-eluted with 6
This compound 10 9
n-Decanol 9 10

Unique Reactivity in Sulfinylation Reactions

DFT calculations suggest this arises from O-trifluoromethylsulfinylation followed by β-hydride elimination, facilitated by the indane ring’s strain .

Biological Activity

1-Indanol, a chiral compound with significant biological implications, has garnered attention in various fields of research, including medicinal chemistry and enzymatic processes. This article explores the biological activity of this compound, focusing on its antiviral properties, potential therapeutic applications, and enzymatic interactions.

Overview of this compound

This compound (C9H10O) is an aromatic alcohol derived from indane. It exists in two enantiomeric forms: (R)-1-indanol and (S)-1-indanol. The compound is recognized for its diverse biological activities, particularly in the context of antiviral effects, as well as its role as a precursor in the synthesis of various pharmaceuticals.

Antiviral Activity

Recent studies have investigated the antiviral properties of this compound and its derivatives against Hepatitis C Virus (HCV). A notable study synthesized several indanyl nucleoside analogues to evaluate their effects on HCV replication. Contrary to expectations, these compounds did not inhibit viral replication; instead, they significantly increased HCV RNA levels in treated cell lines. This unexpected enhancement was attributed to potential interactions with opioid receptors present in the Huh7.5 SG cell line used for testing .

Key Findings from Antiviral Studies

CompoundConcentration (µM)Effect on HCV RNA Levels
Compound 525>2-fold increase
Compound 7100>2-fold increase
Compound 8100~5-fold increase
Compound 9100~6-fold increase

These results suggest that certain structural motifs in indanyl derivatives may interact with cellular pathways that enhance viral replication rather than inhibit it .

Therapeutic Applications

This compound has been explored for its potential use in treating neurological disorders. Specifically, (S)-1-indanol is a precursor for the synthesis of rasagiline mesylate (TVP1012), a drug used in Parkinson's disease therapy. The biocatalytic synthesis of (S)-1-indanol has been optimized to enhance yield and enantioselectivity, highlighting its importance in pharmaceutical applications .

Enzymatic Interactions

The interaction of this compound with various enzymes has been studied to understand its chiral properties and reactivity. For instance, research on the stereospecific oxidation of this compound by naphthalene dioxygenase revealed insights into its metabolic pathways and potential mutagenic effects. Such studies are crucial for assessing the safety and efficacy of indanol derivatives in clinical settings .

Case Study 1: Indanyl Nucleosides Against HCV

A research team synthesized four novel indanyl carbanucleoside derivatives to evaluate their antiviral activity against HCV. The study found that these compounds increased HCV replication instead of inhibiting it, which was a significant deviation from expected antiviral behavior. This finding prompted further investigation into the structural characteristics responsible for this effect .

Case Study 2: Enantioselective Synthesis of (S)-1-Indanol

In another study focused on synthetic methodologies, researchers developed an efficient route to produce (S)-1-indanol using enzymatic processes. This approach not only improved yield but also ensured high enantiomeric purity, making it suitable for pharmaceutical applications .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the structure and purity of 1-Indanol in synthetic chemistry?

  • Methodological Answer : Use a combination of FTIR spectroscopy (to identify hydroxyl and aromatic C–H stretching bands at ~3200–3600 cm⁻¹ and ~3000–3100 cm⁻¹, respectively) and ¹H/¹³C NMR (to resolve the cyclohexenol ring protons and carbons). For purity assessment, gas chromatography (GC) with flame ionization detection (FID) or HPLC paired with a polar stationary phase (e.g., cellulose tribenzoate) can quantify impurities. Reference spectral libraries (e.g., NIST Chemistry WebBook) and compare retention times with authentic standards .

Q. How should researchers design experiments to optimize the yield of this compound synthesis via catalytic reduction?

  • Methodological Answer : Apply factorial design to evaluate critical variables (e.g., catalyst loading, temperature, solvent polarity). For example, a 2³ factorial design can assess interactions between microwave power (100–300 W), reaction time (5–15 min), and oxidant concentration (0.1–0.3 M). Use ANOVA to identify statistically significant factors and response surface methodology (RSM) to model optimal conditions. Validate predictions with triplicate runs .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Prioritize PPE (gloves, goggles, lab coat) due to this compound’s flammability (flash point: ~110°C) and toxicity (LD₅₀ oral rat: 1600 mg/kg). Store in a ventilated, cool area away from oxidizers. Use spill kits with inert absorbents (e.g., vermiculite) and neutralize waste with 10% sodium bicarbonate before disposal. Monitor airborne concentrations via OSHA-approved methods (e.g., NIOSH 1403) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in enantiomer adsorption studies of this compound on chiral stationary phases?

  • Methodological Answer : Analyze adsorption energy distributions (AED) using the expectation-maximization method to deconvolute overlapping isotherms. For cellulose tribenzoate phases, fit data to a bi-Langmuir model (two distinct adsorption sites) and calculate affinity differences (ΔΔG) via van’t Hoff plots. Cross-validate with molecular dynamics simulations to identify hydrogen bonding vs. π-π interactions as dominant retention mechanisms .

Q. What strategies mitigate racemization during enantioselective synthesis of (S)-1-Indanol?

  • Methodological Answer : Optimize enzymatic reduction (e.g., using Daucus carota callus cultures) by controlling pH (6.5–7.5), cofactor regeneration (NADPH/NADH ratios), and substrate concentration (≤50 mM). Alternatively, employ asymmetric organocatalysis (e.g., proline-derived catalysts) with chiral HPLC monitoring (e.g., Chiralpak IA column). For racemization-prone intermediates, use low-temperature quenching (-20°C) and inert atmospheres .

Q. How do microwave-assisted reaction conditions affect the oxidation kinetics of this compound to 1-Indanone?

  • Methodological Answer : Perform time-resolved in situ FTIR to track carbonyl formation (C=O peak at ~1700 cm⁻¹). Compare microwave vs. conventional heating via Arrhenius plots to calculate activation energy (Eₐ) reductions. Use kinetic isotope effects (KIE) with deuterated this compound (C9H9D10O) to probe rate-limiting steps (e.g., hydrogen abstraction vs. electron transfer) .

Q. What statistical frameworks are suitable for analyzing contradictions in this compound’s thermodynamic vs. kinetic control outcomes?

  • Methodological Answer : Apply principal contradiction analysis to isolate dominant variables (e.g., temperature, catalyst stereoselectivity). For instance, in hydrogenation reactions, prioritize Gibbs free energy (ΔG) discrepancies over entropy (ΔS) using multivariate regression . Use Monte Carlo simulations to quantify uncertainty in competing pathways and validate with sensitivity analysis .

Q. Data Analysis & Interpretation

Q. How should researchers address variability in enantiomeric excess (ee) measurements across replicate experiments?

  • Methodological Answer : Implement quality control charts (e.g., Shewhart charts) to monitor ee drift. Apply Grubbs’ test to detect outliers and ANOVA with Tukey’s HSD to compare group means. If variability exceeds 5%, recalibrate analytical instruments (e.g., chiral column conditioning) and standardize sample preparation protocols (e.g., degassing solvents) .

Q. What computational tools are recommended for modeling this compound’s aggregation behavior in non-polar solvents?

  • Methodological Answer : Use dispersion-corrected DFT (e.g., B3LYP-D3/def2-TZVP) to simulate dimerization energetics. Compare with FTIR jet spectroscopy data (e.g., O–H stretching redshifts) to validate hydrogen-bonding motifs. For larger clusters, apply molecular dynamics (MD) with OPLS-AA force fields to assess London dispersion vs. dipole-dipole contributions .

Q. Experimental Design & Validation

Q. How can researchers design a robust protocol for scaling up this compound synthesis from milligram to gram quantities?

  • Methodological Answer : Use quality by design (QbD) principles: (1) Define critical quality attributes (CQAs: ee, yield); (2) Identify critical process parameters (CPPs: stirring rate, cooling rate) via risk assessment (e.g., Ishikawa diagram); (3) Establish a design space with DoE (e.g., central composite design). Validate scalability using Kilo Lab reactors with inline PAT (process analytical technology) .

Properties

IUPAC Name

2,3-dihydro-1H-inden-1-ol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAPLDFPUUJILH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O
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DSSTOX Substance ID

DTXSID10871162
Record name (+/-)-1-Indanol
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Molecular Weight

134.17 g/mol
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Physical Description

Solid
Record name Indan-1-ol
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CAS No.

6351-10-6, 36643-74-0
Record name 1-Indanol
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Record name 1-Indanol
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Record name 1-INDANOL
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Synthesis routes and methods I

Procedure details

20 g Indanone (obtained according to Example VIII) is added to a solution of 1.5 molequivalent NaAlH2 (OC2H4OCH3)2 in a mixture of benzene and ether in the course of which the temperature raises to 35° C. Then the reaction mixture is stirred during one hour, poured out into ice and extracted with ether. The solution in ether is washed with NaCl solution, dried and evaporated. The residue is distilled under diminished pressure yielding 15.1 g indanol. B.p. 115° C./1 mm Hg. The indanol is dissolved in 100 ml cyclohexane and during 30 min. gaseous HCl is introduced followed by N2 to remove the excess of HCl. The reaction mixture is evaporated and the residue is distilled under diminished pressure yielding 12.9 g indanyl chloride. B.p. 95° C./1 mm Hg.
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20 g
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NaAlH2 (OC2H4OCH3)2
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Synthesis routes and methods II

Procedure details

A 3-neck 500 mL round-bottomed flask fitted with a condenser and an addition funnel was charged with 2.62 g (0.11 mol) of Mg turnings and 20 mL of anhydrous diethyl ether. Slow addition of a solution of 25.10 g (0.09 mol) of 3,5-bis(trifluoromethyl) bromobenzene in diethyl ether (100 mL), followed by refluxing for 30 min, gave a brown-grey solution of the aryl Grignard reagent. The solution was cooled to room temperature (RT), filtered over a plug of Celite and evacuated to yield a brown oil. Toluene (40 mL) was added and the suspension cooled to 0° C. whereupon a solution of 2-indanone (9.22 g, 0.07 mol) in toluene (60 mL) was added dropwise to give a tan-brown slurry. This mixture was warmed to room temperature and stirred for an additional 3 hours. After cooling to 0° C. it was quenched with 150 mL of water, hexane (200 mL) added and the reaction mixture neutralized with 5M HCl. The organic layer was separated, and the aqueous layer was extracted with two 50-mL portions of hexane. The combined organic layers were washed with two 50-mL portions of brine and dried over anhydrous magnesium sulfate. After filtration over Celite, the solvent was removed under vacuo yielding 21.5 g (89% based on 2-indanone) of 2-(bis-3,5-trifluoromethylphenyl) indanol as an off-white solid. 1H NMR (CDCl3, 23 C., 400 MHz): d 8.05 (s, 2H), 7.80 (s, 1H), 7.5-7.0 (M, 4H), 3.41 (m, 4H), 2.21 (s, 1H, OH). Under argon, this alcohol (21.5 g, 0.06 mol) and p-toluene-sulfonic acid monohydrate (800 mg) were dissolved in toluene (250 mL) and the solution was heated to reflux for 6 hours to afford 14.4 g, (70%) of 2-(bis-3,5-(trifluoromethyl)-phenyl)indene upon recrystallization from diethyl ether/hexane at −18 C. 1H NMR (CDCl3, 23° C., 400 MHz): d 8.01 (s, 2H), Arf), 7.75 (s, 1H, Arf), 7.52 (d, J=7 Hz, 1H), 7.47 (d, J=7 Hz, 1H), 7.43 (s, 1H), 7.33 (dd, 2J=7 Hz, 1H), 7.27 (dd, 2J=7 Hz, 1H), 2.83 (s, 2H). 13C NMR (CDCl3, 23 C., 100 MHz): L144.3 (s), 143.1 (s), 138.0 (s), 132.1 (q,2JC-F=33 Hz), 130.1 (d, JC-H=167 Hz), 127.0 (dd), JC-H=160 Hz, 2JC-H=7 Hz), 126.0 (dd, JC-H=159 Hz, 2JC-H=7 Hz)m 125.2 (brd, JC-H=162 Hz), 123.9 (dd, JC-H=156 Hz, 2JC-H=9 Hz), 123.4 (q, JC-F=273 Hz, CF3), 121.8 (dd, Jc-H=160 Hz, 2JC-H=8 Hz), 120.6 (brd, JC-H=167 Hz), 38.9 (td, JC-H=127 Hz, 2JC-H=7 Hz, CH2). C,H analysis: Anal. Found (Calcd): C, 62.45 (62-20); H, 3.01 (3.07).
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9.22 g
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60 mL
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40 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Formic acid (7.2 mL, 190.7 mmol) was added dropwise to a stirred solution of 1-indanone (5.09 g, 38.5 mmol), (S,S)-TsDPEN Ru (p-cymene) Cl (231 mg, 0.36 mmol) and triethylamine (26 mL, 186.5 mmol) in dichloromethane (50 mL) at 30° C. (internal) under a nitrogen atmosphere over a period of 30 minutes. The internal temperature reached 35° C. during the addition. After stirring for 19 hours at 30° C., 1H NMR analysis indicated a conversion of 80%. Additional (S,S)-TsDPEN Ru (p-cymene)Cl (47 mg, 0.07 mmol) was added to the reaction mixture followed by formic acid (3 mL, 79.5 mmol) dropwise over 30 minutes. After stirring for 21 hours at 35° C. (internal), 1H NMR analysis indicated complete conversion. The reaction was allowed to cool to room temperature before saturated aqueous sodium hydrogen carbonate solution (100 mL) was added. The two layers were separated then the aqueous layer was further extracted with dichloromethane (80 mL). The combined organic layers were washed with water (80 mL), dried (MgSO4), filtered and concentrated under reduced pressure. The crude material was purified by passage trough a pad of silica using methyl tert-butyl ether as eluant to afford the S-enantiomer of the title compound as a red solid. (5.06 g, 98%). 1H NMR (400 MHz, d6-DMSO) δ ppm 7.37-7.34 (1H, m, Ar), 7.26-7.19 (3H, m, Ar), 5.23 (1H, d, J6, OH), 5.06 (1H, dt, J6 and 6, CH), 2.97-2.90 (1H, m, CHH), 2.77-2.69 (1H, m, CHH), 2.39-2.31 (1H, m, CHH) and 1.84-1.75 (1H, m, CHH). Analysis of this material by chiral GC indicated it to be 98% e.e.
Quantity
7.2 mL
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5.09 g
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[Compound]
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(S,S)-TsDPEN Ru
Quantity
231 mg
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
(S,S)-TsDPEN Ru (p-cymene)Cl
Quantity
47 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 153697062
1-Indanol
CID 153697062
1-Indanol
CID 153697062
1-Indanol
CID 153697062
1-Indanol
CID 153697062
1-Indanol
CID 153697062
1-Indanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.